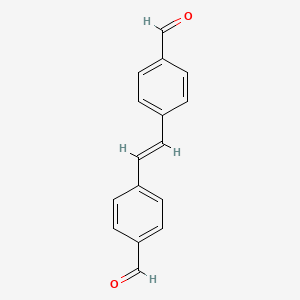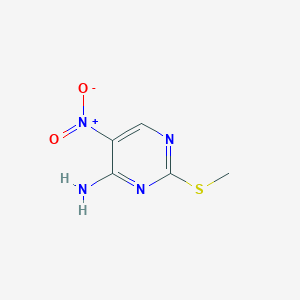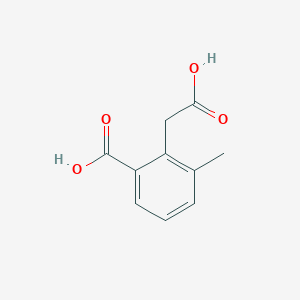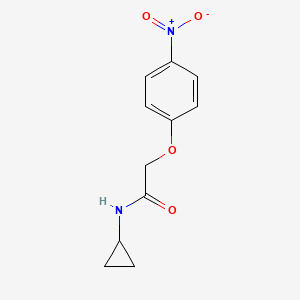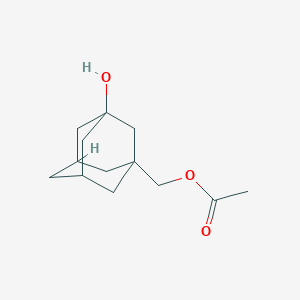
(3-Hydroxyadamantan-1-yl)methyl acetate
Overview
Description
“(3-Hydroxyadamantan-1-yl)methyl acetate” is a chemical compound with the CAS Number: 84938-44-3 . It has a molecular weight of 224.3 and its IUPAC name is (1r,3s,5R,7S)-3-hydroxyadamantan-1-yl)methyl acetate .
Synthesis Analysis
A convenient procedure has been developed for the synthesis of (3-hydroxyadamantan-1-yl)-methanols on the basis of nitroxylation of adamantan-1-ylmethanols with fuming nitric acid and subsequent reduction of intermediate nitric acid esters with hydrazine hydrate .Molecular Structure Analysis
The molecular formula of “this compound” is C13H20O3 . The InChI Code is 1S/C13H20O3/c1-9(14)16-8-12-3-10-2-11(4-12)6-13(15,5-10)7-12/h10-11,15H,2-8H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is stored at room temperature .Scientific Research Applications
(3-Hydroxyadamantan-1-yl)methyl acetate has been studied for its potential applications in various fields such as drug delivery, materials science, and organic synthesis. In drug delivery, this compound has been used as a carrier for the delivery of drugs to specific targets in the body. This compound has also been used in the synthesis of novel materials such as polymers and nanoparticles. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
Mechanism of Action
Mode of Action
The mode of action of (3-Hydroxyadamantan-1-yl)methyl acetate is not well-studied. As a derivative of adamantane, it may share some of the biological activities of other adamantane compounds. Without specific information on its targets, it’s challenging to predict its exact mode of action .
Pharmacokinetics
Its molecular weight is 224.3 , which is within the range generally favorable for oral bioavailability. Without specific studies, it’s difficult to predict its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information on its targets and mode of action, it’s challenging to predict its potential effects .
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-Hydroxyadamantan-1-yl)methyl acetate in lab experiments is its ease of synthesis and availability. This compound is a relatively simple compound to synthesize, and it is readily available from chemical suppliers. Another advantage of using this compound is its versatility in various applications, such as drug delivery and organic synthesis. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of (3-Hydroxyadamantan-1-yl)methyl acetate. One direction is the development of this compound-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another direction is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Safety and Hazards
properties
IUPAC Name |
(3-hydroxy-1-adamantyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9(14)16-8-12-3-10-2-11(4-12)6-13(15,5-10)7-12/h10-11,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHARAGBLXWMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CC3CC(C1)CC(C3)(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{5-Azaspiro[2.4]heptan-7-yl}methanol](/img/structure/B3157354.png)
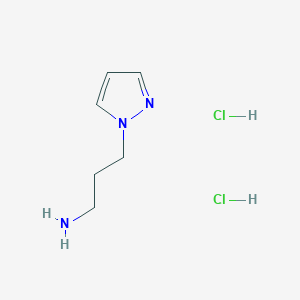
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)
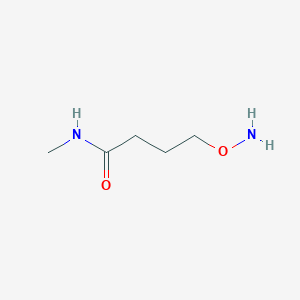
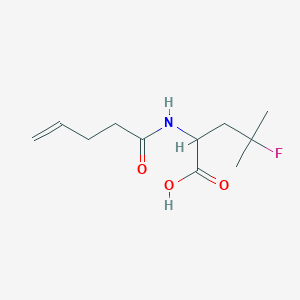

![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)
